Cas no 17044-70-1 (3,5-Dichloro-4-hydroxyacetophenone)
3,5-Dichloro-4-hydroxyacetophenone Chemical and Physical Properties
Names and Identifiers
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- 1-(3,5-Dichloro-4-hydroxyphenyl)ethanone
- 3',5'-DICHLORO-4'-HYDROXYACETOPHENONE
- 3,5-Dichloro-4-Hydroxyacetophenone
- 3',5'-DICHLORO-4'-HYDROXYACETOPHENONE 0.98
- Ethanone,1-(3,5-dichloro-4-hydroxyphenyl)-
- 1-(3,5-Dichlor-4-hydroxy-phenyl)-aethanon
- 1-(3,5-dichloro-4-hydroxy-phenyl)-ethanone
- 2,6-dichloro-4-acetylphenol
- 2,6-dichloro-4-methylcarbonylphenol
- 3,5-Dichloro-4-hydroxy-acetophenone
- 4-hydroxy-3,5-dichloroacetophenone
- EINECS 241-113-7
- 1-(3,5-dichloro-4-hydroxyphenyl)ethan-1-one
- FXSIZYWHUQEXPC-UHFFFAOYSA-N
- RW2835
- 8744AA
- AS03865
- 1-acetyl-3,5-dichloro-4-hydroxybenzene
- AB0068551
- Ethanone, 1-(3,5-dichloro-4-hydroxyphenyl)-
- A811201
- 4-acetyl-2,6-dichlorophenol
- L8A3DLH5C2
- DTXSID20168858
- AKOS016007378
- t-Butyl(E)-7-[3'-(4''-fluorophenyl)-1'methylethyl-indol-2'yl]-3hydroxy-5-oxo-6-heptenoate
- SCHEMBL3243039
- 17044-70-1
- CS-0196418
- MFCD00016421
- EN300-1276596
- D5020
- NS00025585
- 3',5'-Dichloro-4'-hydroxyacetophenone, AldrichCPR
- AS-64518
- UNII-L8A3DLH5C2
- FT-0637480
- 3'',5''-Dichloro-4''-hydroxyacetophenone
- DB-043820
- acetophenone, 3,5-dichloro-4-hydroxy-
- 3,5-Dichloro-4-hydroxyacetophenone
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- MDL: MFCD00016421
- Inchi: 1S/C8H6Cl2O2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3
- InChI Key: FXSIZYWHUQEXPC-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C=C(C(C)=O)C=1)Cl)O
Computed Properties
- Exact Mass: 203.97400
- Monoisotopic Mass: 203.9744848g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 37.3
Experimental Properties
- Melting Point: 162.0 to 166.0 deg-C
- PSA: 37.30000
- LogP: 2.90160
3,5-Dichloro-4-hydroxyacetophenone Security Information
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Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- Hazard Category Code: 36-38
- Safety Instruction: 26
-
Hazardous Material Identification:
3,5-Dichloro-4-hydroxyacetophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
3,5-Dichloro-4-hydroxyacetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154376-1G |
3,5-Dichloro-4-hydroxyacetophenone |
17044-70-1 | 98% | 1g |
¥843.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154376-200mg |
3',5'-Dichloro-4'-hydroxyacetophenone |
17044-70-1 | >98.0%(GC)(T) | 200mg |
¥299.00 | 2021-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154376-5G |
3,5-Dichloro-4-hydroxyacetophenone |
17044-70-1 | 98% | 5g |
¥2578.90 | 2023-09-03 | |
| TRC | D270300-1g |
3,5-Dichloro-4-hydroxyacetophenone |
17044-70-1 | 1g |
$ 125.00 | 2022-06-05 | ||
| TRC | D270300-2.5g |
3,5-Dichloro-4-hydroxyacetophenone |
17044-70-1 | 2.5g |
$ 185.00 | 2022-06-05 | ||
| TRC | D270300-5g |
3,5-Dichloro-4-hydroxyacetophenone |
17044-70-1 | 5g |
$ 415.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5020-5g |
3,5-Dichloro-4-hydroxyacetophenone |
17044-70-1 | 98.0%(GC&T) | 5g |
¥2570.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5020-1g |
3,5-Dichloro-4-hydroxyacetophenone |
17044-70-1 | 98.0%(GC&T) | 1g |
¥890.0 | 2022-06-09 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1645-10g |
1-(3,5-dichloro-4-hydroxyphenyl)ethanone |
17044-70-1 | 95% | 10g |
$903 | 2023-09-07 | |
| Ambeed | A681062-100mg |
1-(3,5-Dichloro-4-hydroxyphenyl)ethanone |
17044-70-1 | 98% | 100mg |
$37.0 | 2024-04-23 |
3,5-Dichloro-4-hydroxyacetophenone Suppliers
3,5-Dichloro-4-hydroxyacetophenone Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 3,5-Dichloro-4-hydroxyacetophenone
Introduction to 3,5-Dichloro-4-hydroxyacetophenone (CAS No. 17044-70-1)
3,5-Dichloro-4-hydroxyacetophenone, with the chemical formula C₈H₅Cl₂O₂ and CAS number 17044-70-1, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound has garnered attention due to its versatile applications in the development of various bioactive molecules, including pharmaceuticals and agrochemicals. Its unique structural features, characterized by the presence of both chloro and hydroxyl substituents on a benzene ring coupled with an acetophenone moiety, make it a valuable building block for further functionalization.
The synthesis of 3,5-Dichloro-4-hydroxyacetophenone typically involves chlorination and hydroxylation reactions on a precursor molecule, often starting from acetophenone or its derivatives. The precise regioselectivity in these transformations is crucial for achieving the desired product with high yield and purity. Advanced synthetic methodologies, such as catalytic chlorination using reagents like N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions, have been optimized to enhance the efficiency of the process.
In recent years, 3,5-Dichloro-4-hydroxyacetophenone has been extensively studied for its role in the synthesis of biologically active compounds. One notable area of research is its application in the development of kinase inhibitors, which are critical in targeted cancer therapies. The compound serves as a key intermediate in constructing heterocyclic scaffolds that mimic natural substrates of kinases, thereby inhibiting their activity and disrupting tumor growth pathways. For instance, derivatives of 3,5-Dichloro-4-hydroxyacetophenone have been incorporated into molecules that selectively target tyrosine kinases, demonstrating potent antitumor effects in preclinical studies.
Another emerging field where 3,5-Dichloro-4-hydroxyacetophenone plays a pivotal role is in the synthesis of antimicrobial agents. The structural motif present in this compound allows for easy modifications that can enhance its interaction with bacterial enzymes or cell wall components. Researchers have reported the use of 3,5-Dichloro-4-hydroxyacetophenone derivatives as scaffolds for novel antibiotics that exhibit activity against multidrug-resistant bacterial strains. These studies highlight the compound's potential in addressing the growing challenge of antibiotic resistance by providing a platform for designing next-generation antimicrobial drugs.
The agrochemical industry has also benefited from the applications of 3,5-Dichloro-4-hydroxyacetophenone. Its derivatives have been explored as intermediates in the synthesis of herbicides and fungicides due to their ability to interfere with essential metabolic pathways in plants and fungi. For example, certain analogs of 3,5-Dichloro-4-hydroxyacetophenone have shown efficacy in controlling weed growth by inhibiting photosynthesis or amino acid biosynthesis. Such findings underscore the compound's versatility and its importance in developing sustainable agricultural solutions.
From a chemical biology perspective, 3,5-Dichloro-4-hydroxyacetophenone has been utilized as a probe to study enzyme mechanisms and interactions. Its fluorescence properties make it an attractive tool for Förster Resonance Energy Transfer (FRET) experiments, allowing researchers to investigate protein-protein interactions with high precision. Additionally, modifications to its structure have enabled the development of probes that can report on specific biochemical events within cells, such as oxidative stress or enzyme activity. These applications demonstrate how 3,5-Dichloro-4-hydroxyacetophenone contributes not only to drug discovery but also to fundamental biological research.
The industrial production of 3,5-Dichloro-4-hydroxyacetophenone adheres to stringent quality control measures to ensure consistency and purity for downstream applications. Advanced analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to monitor reaction progress and verify product integrity. Furthermore, green chemistry principles have been increasingly integrated into synthetic protocols to minimize waste and reduce environmental impact. Solvent recovery systems and catalytic processes that enhance atom economy are examples of sustainable practices being adopted in its manufacturing.
Future research directions involving 3,5-Dichloro-4-hydroxyacetophenone are likely to focus on expanding its applications in medicinal chemistry and materials science. The development of novel synthetic routes that improve yield and selectivity will be crucial for meeting growing demand. Additionally, exploring its potential in nanotechnology has sparked interest among researchers aiming to create functional materials with tailored properties. As our understanding of molecular interactions advances, 3,5-Dichloro-4-hydroxyacetophenone is poised to remain at the forefront of innovation across multiple scientific disciplines.
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